molecular formula C13H19NO5 B13957699 Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate CAS No. 159645-66-6

Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate

Cat. No.: B13957699
CAS No.: 159645-66-6
M. Wt: 269.29 g/mol
InChI Key: WSARHZFJUYLBGM-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is an organic compound with the molecular formula C13H19NO5 It is a derivative of butanoic acid and contains an amino group, two methoxy groups, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2,6-dimethoxyphenol and methyl 4-bromobutanoate.

    Reaction: The 4-amino-2,6-dimethoxyphenol undergoes a nucleophilic substitution reaction with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-aminophenyl)butanoate
  • Methyl 4-(4-aminobenzenebutanoate)
  • Methyl 4-(4-aminophenyl)butyrate

Uniqueness

Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is unique due to the presence of both methoxy groups and the phenoxy group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.

Properties

CAS No.

159645-66-6

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate

InChI

InChI=1S/C13H19NO5/c1-16-10-7-9(14)8-11(17-2)13(10)19-6-4-5-12(15)18-3/h7-8H,4-6,14H2,1-3H3

InChI Key

WSARHZFJUYLBGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCC(=O)OC)OC)N

Origin of Product

United States

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